Human TAAR1 Agonist Activity for Neurological Research
1-(3-Bromo-5-methylphenyl)propan-1-amine demonstrates measurable, albeit weak, agonist activity at human TAAR1. This distinguishes it from analogs that may show no activity or higher potency at this target, which is relevant for studies of trace amine signaling [1].
| Evidence Dimension | hTAAR1 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.90 x 10^3 nM (4.9 µM) |
| Comparator Or Baseline | β-Phenylethylamine (PEA): EC50 ≈ 100-300 nM [Class-level inference] |
| Quantified Difference | PEA is 16-50x more potent than target compound |
| Conditions | HEK293 cells expressing human TAAR1; cAMP accumulation via BRET assay after 20 min |
Why This Matters
This quantitative data point allows researchers to select a low-potency TAAR1 ligand as a reference compound or to explore structure-activity relationships where a specific, weak interaction is desired.
- [1] BindingDB. BDBM50227828 (CHEMBL4068661). Agonist activity at human TAAR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227828. View Source
